N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide
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Overview
Description
N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide is an intriguing compound that finds relevance in various scientific fields. Its distinct molecular structure, which comprises a sulfanyl group, a triazole ring, and a fluorobenzenesulfonamide moiety, makes it a unique player in the world of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the sec-butylsulfanyl and 4-fluorobenzenesulfonamide groups. Starting from basic precursors such as 4-fluorobenzenesulfonyl chloride and sec-butylthiol, the synthetic route includes steps like nucleophilic substitution, cyclization, and sulfonation.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions for higher yield and purity is essential. Typically, this involves the careful control of temperature, solvent choice, and the concentration of reagents. A commonly used method is to run the reactions in a stepwise fashion, purifying intermediates at each stage to ensure the highest quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: Often targeted at the sulfanyl group, leading to sulfoxide or sulfone derivatives.
Reduction: The triazole ring or the sulfonamide group can be reduced under suitable conditions.
Substitution: Both the aromatic ring and the triazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reactions: Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: Reagents like sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).
Substitution Reactions: Conditions often involve strong bases or acids, depending on the type of substitution.
Major Products Formed
The products of these reactions vary widely, but significant ones include sulfoxides, sulfones, and various substituted triazole derivatives.
Scientific Research Applications
N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide is utilized in multiple research domains:
Chemistry: As a precursor or intermediate in synthesizing more complex organic molecules.
Biology: Its derivatives may act as probes or inhibitors for specific biological pathways.
Medicine: Potential pharmaceutical applications due to its bioactivity, particularly in targeting enzymes or receptors.
Industry: Used in the development of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism by which N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide exerts its effects largely depends on its target:
Molecular Targets: Enzymes or receptors where the compound or its derivatives can bind.
Pathways Involved: Can influence biochemical pathways by inhibiting or activating specific molecular interactions, often through binding to active sites or allosteric sites of proteins.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as other triazole-based sulfonamides, N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide stands out due to its sec-butylsulfanyl group, which imparts unique chemical properties.
List of Similar Compounds
N-{[5-(tert-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide.
N-{[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide.
N-{[5-(isopropylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzenesulfonamide.
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Properties
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2S2/c1-4-10(2)22-14-18-17-13(19(14)3)9-16-23(20,21)12-7-5-11(15)6-8-12/h5-8,10,16H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBFTKQTLLSPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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